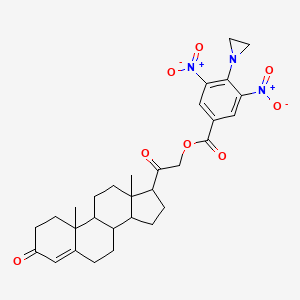
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pregnane backbone and a benzoate ester functional group.
Métodos De Preparación
The synthesis of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pregnane backbone: This can be achieved through the oxidation of a suitable steroid precursor.
Introduction of the aziridine group: This step involves the reaction of the intermediate with an aziridine reagent under controlled conditions.
Nitration of the benzoate ester: The final step involves the nitration of the benzoate ester to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the nitro groups or other functional groups in the molecule.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The aziridine group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The nitro groups may also play a role in the compound’s reactivity and bioactivity.
Comparación Con Compuestos Similares
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
3,20-Dioxopregn-4-en-21-yl 4-(bis(2-chloroethyl)amino)benzoate: Similar structure but different functional groups.
3,20-Dioxopregn-4-en-21-yl 4-(morpholin-4-yl)-3,5-dinitrobenzoate: Similar backbone with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24235-04-9 |
|---|---|
Fórmula molecular |
C30H35N3O8 |
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C30H35N3O8/c1-29-9-7-19(34)15-18(29)3-4-20-21-5-6-23(30(21,2)10-8-22(20)29)26(35)16-41-28(36)17-13-24(32(37)38)27(31-11-12-31)25(14-17)33(39)40/h13-15,20-23H,3-12,16H2,1-2H3 |
Clave InChI |
AQHNHFOCCWIHKM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CC5)[N+](=O)[O-])CCC6=CC(=O)CCC36C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





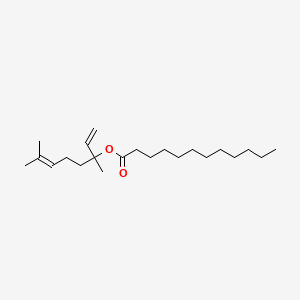
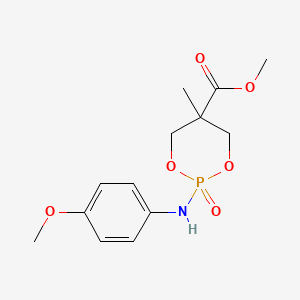
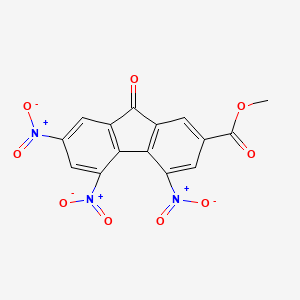


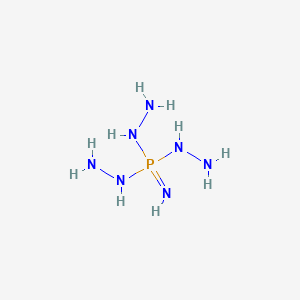

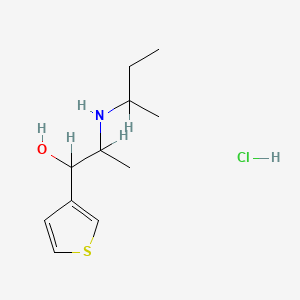
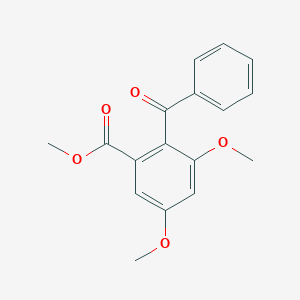

![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
